N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Biological Activity
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H15N3O3 and a molecular weight of 309.32 g/mol. Its structure features a pyrimidine core substituted with both a methoxybenzyl group and an oxadiazole moiety, which are known to influence its biological properties.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
N-(2-methoxybenzyl)-5-(3-methyl...) | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
Similar Oxadiazole Derivative | U-937 | 2.41 | Caspase activation |
Other Oxadiazole Compounds | CEM-13 | < 1.0 | Cell cycle arrest at G0-G1 phase |
The mechanism by which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have reported increased levels of p53 and caspase activation in treated cells, suggesting that these compounds may act as pro-apoptotic agents .
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity. For instance, certain structural analogs have been evaluated for their efficacy against bacterial strains and fungi. The incorporation of specific substituents on the oxadiazole ring can enhance their antimicrobial potency .
Case Studies
A notable study involving the compound indicated its effectiveness against resistant strains of cancer cells that typically exhibit poor responses to conventional therapies. This highlights the potential for developing new treatment protocols utilizing such compounds as adjunctive therapies in oncology .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSOFSRTWTDQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.